

Application Note: Analysis of Silicic Acid Using the Molybdate Blue Method

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed protocol for the quantitative determination of **silicic acid** in aqueous samples using the molybdate blue spectrophotometric method. This widely used method is valued for its sensitivity and is applicable to a variety of sample types, including natural waters, boiler water, and high-purity water.[1][2] The protocol herein is designed to be a comprehensive guide for researchers, scientists, and professionals in drug development who require accurate measurement of soluble silica.

Principle of the Method

The molybdate blue method is a colorimetric assay based on the reaction of **silicic acid** with an acidic molybdate reagent. The fundamental steps of this analytical procedure are:

- Formation of Silicomolybdic Acid: In an acidic medium (pH ~1.2-2.5), silicic acid and silicate
 in the sample react with ammonium molybdate to form a yellow silicomolybdate complex
 (silicomolybdic acid).[1][3][4]
- Interference Mitigation: To prevent interference from phosphate, which can also form a
 molybdate complex, a masking agent such as oxalic acid or tartaric acid is introduced.[1][3]
 [5] This agent selectively decomposes the phosphomolybdate complex without affecting the
 silicomolybdate complex.



- Reduction to Molybdenum Blue: The yellow silicomolybdate complex is then reduced by a reducing agent, such as sodium sulfite, aminonaphtholsulfonic acid, or ascorbic acid, to form a intensely colored "molybdenum blue" complex.[1][2]
- Spectrophotometric Quantification: The intensity of the blue color, which is directly proportional to the concentration of **silicic acid**, is measured spectrophotometrically. The absorbance is typically read at a wavelength between 650 nm and 820 nm.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the molybdate blue method for **silicic acid** analysis.

Parameter	Value	Notes
Applicable Concentration Range	0.04 to 100 mg/L SiO ₂	Can be extended with sample dilution.[1][3]
Method Detection Limit (MDL)	~0.05 mg/L Si	Varies with instrumentation and specific protocol.[5]
Quantitation Limit	~0.21 mg/L Si	Varies with instrumentation and specific protocol.[5]
Wavelength of Maximum Absorbance	700 nm - 820 nm	The optimal wavelength can vary depending on the reducing agent used.[1][4]
pH for Silicomolybdate Formation	1.2 - 2.5	Acidic conditions are crucial for the reaction.[1][3]

Experimental Protocol

This protocol is a synthesized procedure based on established methods. It is crucial to use high-purity, silica-free water and plasticware throughout the procedure to avoid contamination. [3][4]

Reagents



- Ammonium Molybdate Solution (5% w/v): Dissolve 52 g of ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 1 L of demineralized water. Adjust the pH to between 7 and 8 with 10 M NaOH.[1]
- Sulfuric Acid (4.5 M): Carefully add 12.5 mL of concentrated sulfuric acid (H₂SO₄) to 37.5 mL of demineralized water. Caution: Always add acid to water, not the other way around.
- Acid Molybdate Solution: Add the 50 mL of the 4.5 M sulfuric acid to the 50 mL of the ammonium molybdate solution. Store in a plastic bottle at room temperature.
- Oxalic Acid Solution (10% w/v): Dissolve 10 g of oxalic acid dihydrate ((COOH)₂·2H₂O) in 100 mL of demineralized water. Store in a plastic bottle at room temperature.
- Reducing Agent (Ascorbic Acid Solution, 2.8% w/v): Dissolve 2.8 g of ascorbic acid (C₆H₈O₆)
 in 100 mL of demineralized water. Store in a refrigerator and use only when colorless.
- Silica Standard Stock Solution (500 mg/L SiO₂): Dissolve 1.7655 g of sodium metasilicate pentahydrate (Na₂SiO₃·5H₂O) in 1 L of demineralized water. Store in a plastic bottle.[1]
- Working Silica Standard Solutions: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the samples.

Procedure

- Sample Preparation: If necessary, dilute the sample to bring the silicic acid concentration
 into the linear range of the assay. For samples with suspected unreactive silica, a digestion
 with NaOH may be required.[1]
- Reaction Initiation: To 1 mL of the sample (or standard/blank), add 40 μL of the acid molybdate solution. Mix thoroughly and allow the reaction to proceed for 10-15 minutes. A yellow color will develop in the presence of silicic acid.
- Phosphate Interference Removal: Add 40 μL of the oxalic acid solution to the mixture. Mix well.
- Color Development: Add 20 μ L of the ascorbic acid solution and mix. Allow the solution to stand for 30-60 minutes for the blue color to fully develop.



- Absorbance Measurement: Measure the absorbance of the samples and standards against a reagent blank at a wavelength between 805-815 nm using a spectrophotometer.
- Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of silicic acid in the samples from this curve.

Interferences

Several substances can interfere with the molybdate blue method. The table below lists common interferences and methods for their mitigation.

Interferent	Mitigation Method
Phosphate	Addition of oxalic acid or tartaric acid to selectively destroy the phosphomolybdate complex.[1][3]
Iron (Ferric and Ferrous)	Addition of a chelating agent like EDTA.[1]
Sulfide	Can be removed by boiling the acidified sample. [1]
Tannin, Color, Turbidity	Can be minimized by using photometric compensation (subtracting the absorbance of a sample blank).[3]
Glassware	Use of plasticware is highly recommended to prevent silica leaching from glass.[3][4]

Visual Representation of the Workflow

The following diagram illustrates the experimental workflow for the molybdate blue analysis of silicic acid.





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Caption: Experimental workflow for **silicic acid** analysis.

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